5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide

Medicinal Chemistry Late‑Stage Functionalisation Kinase Inhibitor Design

5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide (CAS 1306640-77-6; C₁₃H₁₄BrN₃O; MW 308.17) is a brominated pyridine-3-carboxamide (nicotinamide) derivative bearing a 1-cyanocyclohexyl substituent on the amide nitrogen. The compound belongs to the class of 5‑bromo‑N‑substituted nicotinamides, a scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK) and other tyrosine kinases.

Molecular Formula C13H14BrN3O
Molecular Weight 308.179
CAS No. 1306640-77-6
Cat. No. B2876225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide
CAS1306640-77-6
Molecular FormulaC13H14BrN3O
Molecular Weight308.179
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C13H14BrN3O/c14-11-6-10(7-16-8-11)12(18)17-13(9-15)4-2-1-3-5-13/h6-8H,1-5H2,(H,17,18)
InChIKeyXUMGUFPUBFAGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide – A Verified Brominated Nicotinamide Building Block for Kinase-Focused Discovery


5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide (CAS 1306640-77-6; C₁₃H₁₄BrN₃O; MW 308.17) is a brominated pyridine-3-carboxamide (nicotinamide) derivative bearing a 1-cyanocyclohexyl substituent on the amide nitrogen . The compound belongs to the class of 5‑bromo‑N‑substituted nicotinamides, a scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK) and other tyrosine kinases [1]. Its structural hallmarks—a bromine atom at the pyridine 5‑position for transition‑metal‑catalysed cross‑coupling (e.g. Suzuki, Buchwald‑Hartwig), a carboxamide linker that mimics the nicotinamide pharmacophore, and a sterically demanding 1‑cyanocyclohexyl group that influences conformation and lipophilicity—make it a strategically functionalised intermediate for structure‑activity relationship (SAR) exploration. The compound is primarily offered by research chemical suppliers (e.g. EvitaChem, BenchChem, Kuujia) in quantities ranging from milligrams to grams, with typical reported purities ≥95 % .

Procurement Risk: Why Generic Replacement of 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide with Other 5‑Bromonicotinamides Can Derail Lead Optimisation


Within the 5‑bromonicotinamide family, seemingly minor variations in the amide N‑substituent can profoundly alter target binding, selectivity, metabolic stability, and synthetic tractability. For example, the simple N‑cyclohexyl analogue (5‑bromo‑N‑cyclohexylnicotinamide, CAS 342013‑85‑8) lacks the nitrile group, which eliminates a hydrogen‑bond acceptor and alters the electronic environment of the amide, potentially reducing affinity for kinases that engage the nitrile in a polar interaction [1]. Conversely, the des‑bromo analogue N‑(1‑cyanocyclohexyl)pyridine‑3‑carboxamide (CAS 1266980‑76‑0) forfeits the bromine handle, blocking the most common late‑stage diversification route (palladium‑catalysed cross‑coupling) and forcing a de novo synthesis of each analogue . Positional isomers such as 5‑bromo‑N‑(1‑cyanocyclohexyl)pyridine‑2‑carboxamide shift the carboxamide attachment from the 3‑ to the 2‑position of the pyridine ring, altering the vector of the N‑substituent and the electronic distribution of the heterocycle, which can disrupt key hinge‑binding interactions in kinase active sites . Generic substitution without quantitative comparative data therefore risks introducing uncharacterised changes in potency, selectivity, and synthetic flexibility, undermining the reproducibility of SAR campaigns.

Quantitative Differentiation Evidence for 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide vs. Closest Structural Analogs


Synthetic Utility: Bromine at the 5‑Position of the Nicotinamide Core Enables Palladium‑Catalysed Cross‑Coupling

The 5‑bromo substituent on the pyridine ring permits Suzuki–Miyaura, Buchwald–Hartwig, and related palladium‑catalysed cross‑coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amino groups without de novo resynthesis of the core . In contrast, the des‑bromo analogue N‑(1‑cyanocyclohexyl)pyridine‑3‑carboxamide (CAS 1266980‑76‑0) lacks this reactive handle, requiring a linear synthesis for each analogue and increasing the average number of synthetic steps per derivative by 3–5 steps, which raises material cost and cycle time in lead optimisation programmes .

Medicinal Chemistry Late‑Stage Functionalisation Kinase Inhibitor Design

Kinase Inhibitor Scaffold Validation: Pyridine‑3‑Carboxamide Series Shows Potent BTK Inhibition in Biochemical Assays

The pyridine‑3‑carboxamide (nicotinamide) scaffold has been validated as a potent covalent inhibitor of Bruton’s tyrosine kinase (BTK) in a published patent series [1]. Within this series, exemplified compounds achieved IC₅₀ values of ≤1 nM in a Caliper‑based BTK biochemical assay, demonstrating that the 3‑carboxamide regioisomer is compatible with sub‑nanomolar BTK engagement [1]. The 5‑bromo‑N‑(1‑cyanocyclohexyl) derivative embodies the identical 3‑carboxamide connectivity and a nitrile‑bearing cyclohexyl group, positioning it as a direct precursor for exploring irreversible cysteine‑targeting warheads at the 5‑position. By contrast, the 2‑carboxamide regioisomer (5‑bromo‑N‑(1‑cyanocyclohexyl)pyridine‑2‑carboxamide) has not been reported in the same BTK patent family, suggesting that the 3‑carboxamide attachment is structurally preferred for hinge‑region binding in BTK .

BTK Inhibition Covalent Inhibitors Immuno‑Oncology

Nitrile‑Containing N‑Substituent: The 1‑Cyanocyclohexyl Group Contributes to CB1 Receptor Affinity in Related Pyrazole‑Carboxamide Series

In a related 1,5‑diarylpyrazole‑3‑carboxamide series, the 1‑cyanocyclohexyl amide substituent contributed to high CB1 receptor binding affinity: compound 9n (1‑(2‑bromophenyl)‑N‑(1‑cyanocyclohexyl)‑5‑(4‑methoxyphenyl)‑4‑methylpyrazole‑3‑carboxamide) exhibited a Ki of 15.7 nM [1]. This demonstrates that the 1‑cyanocyclohexyl group is compatible with nanomolar target engagement and can impart selectivity for the CB1 receptor over CB2 [1]. The title compound shares the identical N‑substituent, suggesting it may similarly confer favourable binding properties when incorporated into receptor‑targeted ligands. The N‑cyclohexyl analogue (5‑bromo‑N‑cyclohexylnicotinamide) lacks the nitrile and has not been characterised in the same CB1 binding assay, leaving its receptor affinity unknown [2].

CB1 Receptor Cannabinoid Pharmacology PET Tracer Development

Absence of the Nitrile in the N‑Cyclohexyl Analogue Removes a Predicted Hydrogen‑Bond Acceptor, Altering Computed logP and Polar Surface Area

Computational comparison of the title compound with 5‑bromo‑N‑cyclohexylnicotinamide (CAS 342013‑85‑8) reveals a significant physicochemical divergence driven by the nitrile group. The title compound (C₁₃H₁₄BrN₃O, MW 308.17) versus the N‑cyclohexyl analogue (C₁₂H₁₅BrN₂O, MW 283.16) differs by a –CN (+25 Da), which increases topological polar surface area (tPSA) by approximately 24 Ų, reduces calculated logP by ~0.5 log units, and adds a hydrogen‑bond acceptor [1]. These differences can affect membrane permeability, solubility, and off‑target promiscuity (e.g. hERG binding), making the compounds non‑interchangeable in lead optimisation without re‑profiling ADME parameters.

Physicochemical Properties Drug‑Likeness CNS MPO Score

Procurement‑Optimised Application Scenarios for 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide


BTK‑Focused Kinase Inhibitor Lead Optimisation Using Late‑Stage Diversification

Medicinal chemistry teams developing irreversible BTK inhibitors can procure the title compound as a key intermediate. The 5‑bromo substituent allows installation of acrylamide or butynamide warheads via Suzuki coupling, while the 1‑cyanocyclohexyl group provides conformational constraint. Class‑level BTK biochemical IC₅₀ values ≤1 nM reported for the pyridine‑3‑carboxamide series [1] support the use of this regioisomer as a validated starting point.

CNS‑Penetrant CB1 Receptor Ligand Design

Research groups targeting the CB1 receptor for PET tracer development or metabolic disorder indications can utilise the title compound’s 1‑cyanocyclohexyl amide motif. Evidence from a related pyrazole‑carboxamide series shows that the 1‑cyanocyclohexyl group supports a CB1 Ki of 15.7 nM [2], providing a structural rationale for incorporating this N‑substituent into CNS‑oriented nicotinamide libraries.

Parallel SAR by Palladium‑Catalysed Cross‑Coupling

For hit‑to‑lead programmes requiring rapid exploration of chemical space at the pyridine 5‑position, the brominated title compound enables parallel synthesis of 24–96 member libraries via Suzuki–Miyaura coupling in a single step, whereas the des‑bromo analogue would require linear synthesis of each library member, extending cycle time by weeks .

Physicochemical Property‑Driven Analogue Selection

When selecting between the title compound and the N‑cyclohexyl analogue (5‑bromo‑N‑cyclohexylnicotinamide), computational predictions indicate a ΔclogP of −0.5 and a ΔtPSA of +24 Ų favouring the title compound for reduced lipophilicity and improved ligand efficiency metrics [3]. This informs procurement where CNS MPO compliance or solubility is critical.

Quote Request

Request a Quote for 5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.